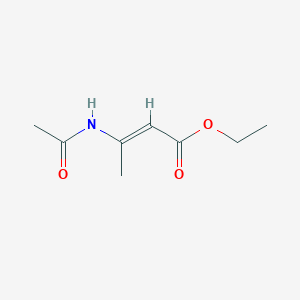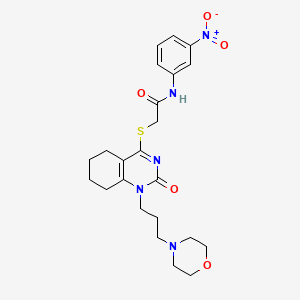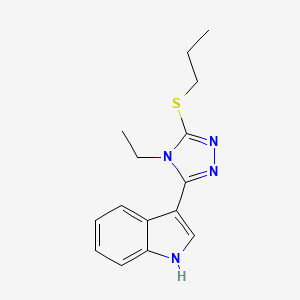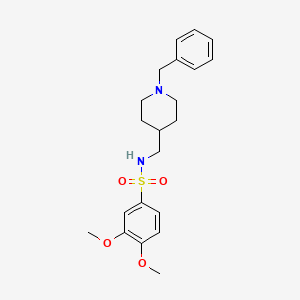
N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide” is a complex organic compound. It contains a benzylpiperidine moiety, which is often found in pharmaceuticals and other biologically active compounds . The compound also features a sulfonamide group, which is a common functional group in many drugs.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzylpiperidine moiety might undergo reactions such as N-alkylation, while the sulfonamide group could participate in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group might increase its solubility in water .
Scientific Research Applications
Analgesic Research
The compound has been investigated for its potential as an analgesic. Researchers have explored its effects on pain pathways, aiming to develop novel pain-relieving drugs with reduced side effects compared to traditional opioids like morphine .
Neuropathic Pain Treatment
Given the limitations of existing analgesics, including morphine, there is ongoing interest in identifying compounds that effectively manage neuropathic pain. N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide may play a role in this context, as it is structurally related to Fentanyl derivatives .
Chemical Biology and Medicinal Chemistry
Researchers have explored the compound’s interactions with biological targets, aiming to understand its mechanism of action. By studying its binding affinity and selectivity, they hope to optimize its pharmacological properties for therapeutic use .
Structure-Activity Relationship (SAR) Studies
Scientists have investigated the relationship between the compound’s chemical structure and its biological activity. SAR studies help identify key functional groups responsible for its effects, aiding in the design of more potent analogs .
Drug Design and Optimization
N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide serves as a starting material for synthesizing various Fentanyl-based analgesics. Researchers modify its structure to enhance potency, improve pharmacokinetics, and minimize adverse effects .
Crystallography and Structural Analysis
The crystallographic study of this compound revealed its unique packing arrangement and lack of pseudo-symmetry. Understanding its crystal structure informs drug design and optimization strategies .
Mechanism of Action
Target of Action
The primary target of N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.
Mode of Action
This could inhibit the enzyme’s activity, leading to an increase in the concentration of acetylcholine in the synaptic cleft . The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the signal transmission.
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . By inhibiting Acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This can enhance the transmission of signals in neurons that use acetylcholine as a neurotransmitter . The downstream effects of this can vary depending on the specific neurons and circuits involved, but it could potentially influence processes such as memory, attention, and muscle activation.
Pharmacokinetics
For instance, how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized by enzymes, and how it is excreted from the body would all influence its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific neurons and circuits affected. This could lead to changes in various neurological processes, potentially influencing behaviors and physiological functions associated with these neurons .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its ability to interact with its target. Additionally, the physiological environment within the body, including factors such as the presence of other drugs or substances, individual genetic differences, and overall health status, could also influence the compound’s efficacy and potential side effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-26-20-9-8-19(14-21(20)27-2)28(24,25)22-15-17-10-12-23(13-11-17)16-18-6-4-3-5-7-18/h3-9,14,17,22H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAMISCRBVGBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

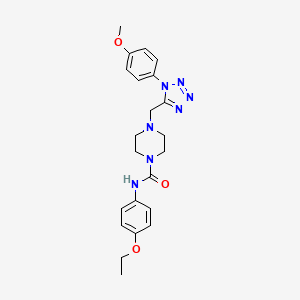
![N-(1-Cyanoethyl)-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2466624.png)
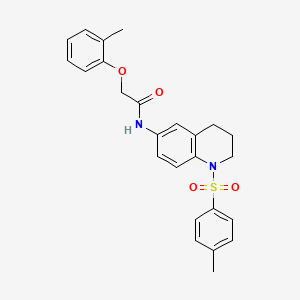
![N-(benzo[d]thiazol-2-yl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2466626.png)


![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2466629.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid](/img/structure/B2466630.png)
![9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466631.png)
![(1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2466635.png)
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2466637.png)
